molecular formula C6Cl5I B102197 1,2,3,4,5-Pentachloro-6-iodobenzene CAS No. 16478-18-5

1,2,3,4,5-Pentachloro-6-iodobenzene

Cat. No.: B102197
CAS No.: 16478-18-5
M. Wt: 376.2 g/mol
InChI Key: JUOZURBHPHLQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentachloro-6-iodobenzene is a halogenated aromatic compound with the molecular formula C6Cl5I and a molecular weight of 376.23 g/mol This compound is characterized by the presence of five chlorine atoms and one iodine atom attached to a benzene ring

Preparation Methods

The synthesis of 1,2,3,4,5-Pentachloro-6-iodobenzene typically involves the halogenation of benzene derivatives. One common method is the iodination of pentachlorobenzene using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,3,4,5-Pentachloro-6-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or pharmaceutical development.

Comparison with Similar Compounds

1,2,3,4,5-Pentachloro-6-iodobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZURBHPHLQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167808
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16478-18-5
Record name Benzene, pentachloroiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5-Pentachloro-6-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5-Pentachloro-6-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5-Pentachloro-6-iodobenzene
Reactant of Route 4
Reactant of Route 4
1,2,3,4,5-Pentachloro-6-iodobenzene
Reactant of Route 5
1,2,3,4,5-Pentachloro-6-iodobenzene
Reactant of Route 6
1,2,3,4,5-Pentachloro-6-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.